molecular formula C14H14F3N3O3S B2386769 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole CAS No. 2320213-53-2

1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

Cat. No.: B2386769
CAS No.: 2320213-53-2
M. Wt: 361.34
InChI Key: HUPQEJWSDYVVOK-UHFFFAOYSA-N
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Description

1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole is a complex organic compound characterized by the presence of a pyrazole ring, a sulfonyl group, and a trifluoroethoxy-substituted azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of the azetidine intermediate, which is then functionalized with a trifluoroethoxy group. This intermediate is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the pyrazole ring is constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group and the sulfonyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can also participate in hydrogen bonding or π-π interactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-imidazole
  • 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole

Uniqueness

Compared to similar compounds, 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole stands out due to its unique combination of functional groups. The presence of the pyrazole ring, along with the trifluoroethoxy and sulfonyl groups, imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c15-14(16,17)10-23-12-8-19(9-12)24(21,22)13-4-2-11(3-5-13)20-7-1-6-18-20/h1-7,12H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPQEJWSDYVVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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